Samidorphan

概要

説明

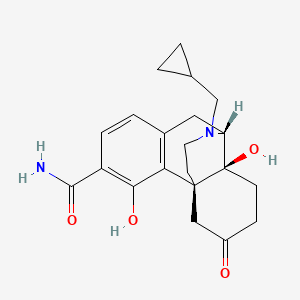

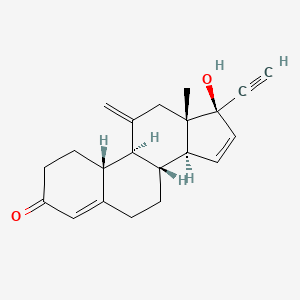

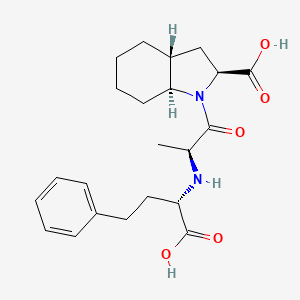

CCDC 710249 塩酸塩は、オピオイド受容体に対する高い親和性で知られる低分子医薬品です。 これは、3-デオキシ-3-カルボキサミドナルトレキソンの誘導体であり、特に疼痛管理の分野における潜在的な治療用途について研究されています .

準備方法

CCDC 710249 塩酸塩の合成には、いくつかのステップが含まれます。 ナルブフィン、ナルトレキソンメチオジド、6-デオキシナルトレキソン、ヒドロモルホン、およびナルトリンドールのフェノール性-OH基は、カルボキサミド基に置き換えられ、フラン環は対応する4-OH誘導体に開環されます . この化合物の工業的製造方法は広く文書化されていませんが、大規模生産のために最適化された反応条件を持つ同様の合成経路を伴う可能性があります。

化学反応解析

CCDC 710249 塩酸塩は、置換や酸化などのさまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬には、カルボキサミド基とフラン環誘導体が含まれます . これらの反応から生成される主要な生成物は、μ受容体とκ受容体に有意な結合親和性を有する高親和性オピオイド受容体リガンドです .

科学研究への応用

CCDC 710249 塩酸塩は、科学研究におけるその用途について広く研究されています。 主に、新規オピオイド受容体リガンドの開発のための医薬品化学の分野で使用されています . この化合物のオピオイド受容体に対する高い親和性は、受容体-リガンド相互作用の研究や新規治療薬の開発に役立つ貴重なツールとなります .

化学反応の分析

CCDC 710249, HCl salt undergoes various chemical reactions, including substitution and oxidation. Common reagents used in these reactions include carboxamido groups and furan ring derivatives . The major products formed from these reactions are high-affinity opioid receptor ligands with significant binding affinity for μ and κ receptors .

科学的研究の応用

CCDC 710249, HCl salt has been extensively studied for its applications in scientific research. It is primarily used in the field of medicinal chemistry for the development of novel opioid receptor ligands . The compound’s high affinity for opioid receptors makes it a valuable tool for studying receptor-ligand interactions and developing new therapeutic agents .

作用機序

CCDC 710249 塩酸塩の作用機序は、特にμ受容体とκ受容体を含むオピオイド受容体への結合に関与しています . この結合は、疼痛シグナルの伝達を阻害し、鎮痛効果をもたらします。 関与する分子標的と経路には、疼痛調節と緩和に重要な役割を果たすオピオイド受容体シグナル伝達経路が含まれます .

類似化合物の比較

CCDC 710249 塩酸塩は、オピオイド受容体に対する高い親和性と特定の化学構造によってユニークです。 類似の化合物には、ナルブフィン、ナルトレキソンメチオジド、6-デオキシナルトレキソン、ヒドロモルホン、およびナルトリンドールが含まれます . これらの化合物もオピオイド受容体を標的としていますが、化学構造と結合親和性は異なります。 CCDC 710249 塩酸塩のユニークさは、高い受容体親和性に寄与するカルボキサミド基と開いたフラン環構造にあります .

類似化合物との比較

CCDC 710249, HCl salt is unique due to its high affinity for opioid receptors and its specific chemical structure. Similar compounds include nalbuphine, naltrexone methiodide, 6-desoxonaltrexone, hydromorphone, and naltrindole . These compounds also target opioid receptors but differ in their chemical structures and binding affinities. The uniqueness of CCDC 710249, HCl salt lies in its carboxamido group and open furan ring structure, which contribute to its high receptor affinity .

特性

| Samidorphan is a novel [naltrexone] analogue containing a 3-carboxamido group that functions as an opioid receptor modulator, both _in vitro_ and _in vivo_. Numerous _in vitro_ studies have demonstrated that samidorphan binds with high affinity to the μ-, κ-, and δ-opioid receptors with Ki values of 0.052 ± 0.0044, 0.23 ± 0.018, and 2.7 ± 0.36 nM, respectively. Samidorphan acts as an antagonist at the μ-opioid receptor when it signals through Gαi proteins, a partial agonist when the receptor signals through GαoA, GαoB, and Gαz proteins, and essentially lacks β-arrestin-mediated signalling; samidorphan also acts as a partial agonist at both the κ- and δ-opioid receptors _in vitro_. In addition, both the major N-dealkylated and the major N-oxide human metabolites bind to the μ-, κ-, and δ-opioid receptors (Ki values of 0.26, 23, and 56, and 8, 110, and 280 nM, respectively); the former functions as a μ-opioid receptor agonist and the latter as an antagonist. Overall, samidorphan functions primarily as a μ-opioid antagonist _in vivo_. [Olanzapine] is an efficacious antipsychotic whose use is limited, in part, by known adverse effects mediated through metabolic dysfunction: hyperglycemia/diabetes mellitus, hyperlipidemia, and weight gain. The exact mechanisms behind this metabolic dysfunction are incompletely understood, but it is known that opioid signalling is involved in feeding and metabolism. Clinical studies have demonstrated that the addition of samidorphan to [olanzapine] helps mitigate its metabolic-related adverse effects; presumably, this is due to opioid receptor signalling, though the exact mechanism remains to be determined. The appropriateness of samidorphan in combination therapy is due in part to its relatively mild side effect profile and low abuse potential. | |

CAS番号 |

852626-89-2 |

分子式 |

C21H26N2O4 |

分子量 |

370.4 g/mol |

IUPAC名 |

(1R,9R,10S)-17-(cyclopropylmethyl)-3,10-dihydroxy-13-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4-carboxamide |

InChI |

InChI=1S/C21H26N2O4/c22-19(26)15-4-3-13-9-16-21(27)6-5-14(24)10-20(21,17(13)18(15)25)7-8-23(16)11-12-1-2-12/h3-4,12,16,25,27H,1-2,5-11H2,(H2,22,26)/t16-,20-,21-/m1/s1 |

InChIキー |

RYIDHLJADOKWFM-MAODMQOUSA-N |

SMILES |

C1CC1CN2CCC34CC(=O)CCC3(C2CC5=C4C(=C(C=C5)C(=O)N)O)O |

異性体SMILES |

C1CC1CN2CC[C@]34CC(=O)CC[C@]3([C@H]2CC5=C4C(=C(C=C5)C(=O)N)O)O |

正規SMILES |

C1CC1CN2CCC34CC(=O)CCC3(C2CC5=C4C(=C(C=C5)C(=O)N)O)O |

外観 |

Solid powder |

melting_point |

196.6-196.8 |

| 852626-89-2 | |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

freely soluble |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Samidorphan; RDC 0313; RDC-0313; RDC0313; ALKS-33; ALKS33; ALKS 33; |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt](/img/structure/B1681363.png)

![1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride](/img/structure/B1681365.png)